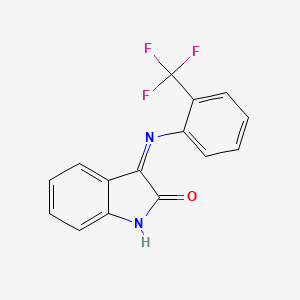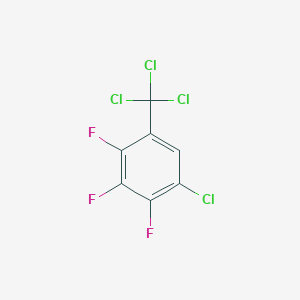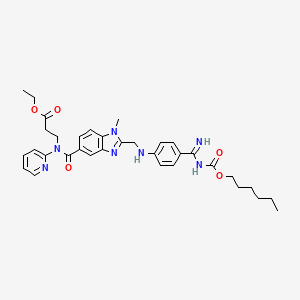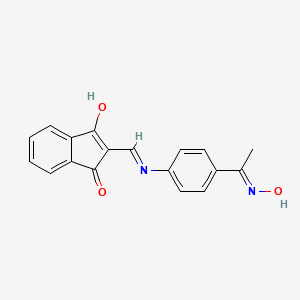
3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one
Vue d'ensemble
Description
3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one, also known as 3-TFPI, is a trifluoromethylated indolinone, a heterocyclic compound that contains an aromatic ring with a nitrogen atom at the center, and three fluorine atoms attached to the phenyl group. This compound has been studied extensively as a potential drug candidate due to its unique properties and potential therapeutic applications.
Applications De Recherche Scientifique
Spectrophotometric Applications
- Spectrophotometric Determination : 3-((2-Hydroxyphenyl)imino)indolin-2-one, a derivative, is used in spectrophotometric determination of Ni+2. It forms a violet complex with nickel at specific pH and temperature, useful in analytical chemistry for nickel detection (Al- Mofti & Al- Azrak, 2021).
Receptor Binding Affinity
- Galanin Gal3 Receptor Binding : Amino-substituted analogs of the compound show high affinity for the human galanin Gal3 receptor, indicating potential in receptor-targeted therapies (Konkel et al., 2006).
- Galanin GAL3 Receptor Antagonists : 3-arylimino-2-indolones, including 3-((2-(Trifluoromethyl)phenyl)imino)indolin-2-one, have been identified as high-affinity antagonists for the galanin GAL3 receptor, offering potential for new drug development (Konkel et al., 2006).
Chemical Synthesis and Reaction
- Chemical Reaction with Iminophosphine : The compound participates in chemical reactions with iminophosphine, leading to the formation of novel phospholane derivatives, highlighting its versatility in organic synthesis (Arsanious & Maigali, 2014).
Inhibitory Properties
- Tyrosine Kinase Inhibitors : 3-substituted indolin-2-ones, a category including the given compound, have been designed as selective inhibitors of receptor tyrosine kinases (RTKs), suggesting applications in cancer treatment (Sun et al., 1998).
Catalysis and Synthesis
- Silver-Catalyzed Tandem Reactions : The compound is involved in silver-catalyzed tandem reactions, leading to the formation of spiro[indene-1,2'-indolin]-3'-ones, demonstrating its role in complex molecular synthesis (Mothe et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : An isatin derivative of the compound, in combination with zinc oxide nanoparticles, has been studied for its effectiveness in inhibiting the corrosion of mild steel, suggesting industrial applications (Al-Mosawi et al., 2020).
Anticancer Agents
- Potential Anticancer Agents : N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, related to the compound, show promising cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Penthala et al., 2010).
Synthesis and Biological Evaluation
- Synthesis of Bioactive Derivatives : The compound is used in the synthesis of biologically significant derivatives, like (E)-3-(arylimino)indolin-2-ones, which have potential biological applications (Kaur et al., 2019).
Cytotoxic and Antibacterial Activities
- Anticancer and Antimicrobial Activities : Derivatives of 3-hydroxy-3-(trifluoromethyl)indolin-2-one exhibit in vitro cytotoxic and antibacterial activities, making them candidates for pharmaceutical development (Bikshapathi et al., 2017).
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]imino-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)10-6-2-4-8-12(10)19-13-9-5-1-3-7-11(9)20-14(13)21/h1-8H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAZEFBXUJRCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(F)(F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)




![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)


